N(3)-Allyluridine
Overview
Description
N(3)-Allyluridine: is a modified nucleoside derived from uridine, where an allyl group is attached to the nitrogen atom at the third position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N(3)-Allyluridine typically involves the alkylation of uridine. One common method includes the reaction of uridine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the N(3)-allyl derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N(3)-Allyluridine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The double bond in the allyl group can be reduced to form a propyl group.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of allyl alcohol or glycidyl derivatives.
Reduction: Formation of N(3)-propyluridine.
Substitution: Formation of N(3)-substituted uridine derivatives.
Scientific Research Applications
Chemistry: N(3)-Allyluridine is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications.
Biology: In molecular biology, this compound can be incorporated into RNA molecules to study RNA structure and function. It is also used in the development of modified oligonucleotides for research purposes.
Medicine: this compound and its derivatives are investigated for their antiviral and anticancer properties. They are explored as potential inhibitors of viral replication and as agents that can interfere with cancer cell proliferation.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and diagnostic tools. It is also employed in the synthesis of labeled nucleosides for use in various assays.
Mechanism of Action
The mechanism of action of N(3)-Allyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The allyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to the inhibition of enzymatic activities or the disruption of nucleic acid structures. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N(3)-Methyluridine: Similar structure but with a methyl group instead of an allyl group.
N(3)-Ethyluridine: Contains an ethyl group at the third position.
N(3)-Propyluridine: Contains a propyl group at the third position.
Uniqueness: N(3)-Allyluridine is unique due to the presence of the allyl group, which provides additional reactivity compared to its methyl, ethyl, and propyl counterparts. The allyl group can participate in a wider range of chemical reactions, making this compound a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-2-4-13-8(16)3-5-14(12(13)19)11-10(18)9(17)7(6-15)20-11/h2-3,5,7,9-11,15,17-18H,1,4,6H2/t7-,9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLZLBIWJOGXLK-QCNRFFRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146158 | |
Record name | N(3)-Allyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103951-13-9 | |
Record name | N(3)-Allyluridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103951139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(3)-Allyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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